molecular formula C6H11ClF2O2S B6170835 5,5-difluorohexane-1-sulfonyl chloride CAS No. 2460757-54-2

5,5-difluorohexane-1-sulfonyl chloride

Cat. No.: B6170835
CAS No.: 2460757-54-2
M. Wt: 220.7
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Description

Significance of Sulfonyl Chlorides as Synthetic Intermediates in Organic Chemistry

Sulfonyl chlorides (R-SO₂Cl) are highly valuable synthetic intermediates in organic chemistry due to their reactivity as potent electrophiles. figshare.comrsc.org The sulfonyl group's electron-withdrawing nature renders the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles, including alcohols, amines, and thiols. figshare.com This reactivity allows for the facile introduction of the sulfonyl moiety into organic molecules.

The resulting sulfonamides, sulfonic esters, and sulfones are important structural motifs found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. figshare.commdpi.com For instance, the reaction of sulfonyl chlorides with amines to form sulfonamides is a cornerstone of medicinal chemistry. figshare.com Furthermore, sulfonyl chlorides are precursors for the synthesis of other important functional groups like sulfinate esters and can be used to initiate certain polymerization reactions. mdpi.comnih.gov Their versatility also extends to their use as protecting groups in multi-step syntheses. nih.gov

There are two primary routes for the synthesis of arylsulfonyl chlorides: the transformation of an existing sulfur-substituted aromatic compound or the direct introduction of the chlorosulfonyl group onto the aromatic nucleus. chemicalbook.com For aliphatic sulfonyl chlorides, methods often involve the oxidation of corresponding thiols or their derivatives. rsc.org For example, a common laboratory-scale synthesis involves the oxidative chlorination of thiols using reagents like bleach (sodium hypochlorite) in the presence of hydrochloric acid. rsc.org

Unique Roles of Organofluorine Compounds in Synthetic Strategy

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govrsc.org This has led to the widespread application of organofluorine compounds in pharmaceuticals, agrochemicals, and materials science. nih.govresearcher.liferesearchgate.net It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. researchgate.net Since naturally occurring organofluorine compounds are exceedingly rare, their synthesis is a critical area of chemical research. researchgate.netresearchgate.net

Fluorine is the most electronegative element, and its small atomic size leads to the formation of very strong carbon-fluorine (C-F) bonds. researchgate.netresearchgate.net This high bond dissociation energy often enhances the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. sigmaaldrich.com The introduction of fluorine can also significantly influence the acidity or basicity of nearby functional groups, alter molecular conformation, and modulate lipophilicity, which in turn affects bioavailability and protein binding affinity. researchgate.netsigmaaldrich.com

However, the "fluorine effect" is not merely about enhancing stability. Fluorine substitution can introduce new reactivity and lead to chemical transformations not observed in their non-fluorinated counterparts. uni.lu For example, the presence of fluorine can influence the outcome of radical, nucleophilic, and electrophilic reactions in unique ways. uni.lu Understanding these effects is crucial for designing and developing novel synthetic methodologies. uni.lu

The synthesis of molecules containing difluoroalkyl moieties can be achieved either by introducing fluorine atoms to a pre-existing functional group or by using a building block that already contains the difluorinated motif. researchgate.net The development of new reagents and methods for the direct and selective incorporation of difluoroalkyl groups remains an active area of research. bldpharm.com

Overview of 5,5-Difluorohexane-1-sulfonyl chloride as a Representative Aliphatic Fluorinated Sulfonyl Chloride

This compound is an aliphatic sulfonyl chloride that features a gem-difluoro group at the 5-position of the hexane (B92381) chain. This structure combines the reactive sulfonyl chloride functional group with the unique properties imparted by the difluoroalkyl moiety. While specific research dedicated exclusively to this compound is not widely available in published literature, its chemical nature allows for predictions of its properties and reactivity based on the well-established chemistry of its constituent parts.

Below is a table summarizing the known and predicted properties of this compound.

PropertyValue
Molecular Formula C₆H₁₁ClF₂O₂S
Compound Name This compound
SMILES CC(CCCCS(=O)(=O)Cl)(F)F
InChI InChI=1S/C6H11ClF2O2S/c1-6(8,9)4-2-3-5-12(7,10)11/h2-5H2,1H3
InChIKey MKWQKCYLXLSEPY-UHFFFAOYSA-N
Monoisotopic Mass 220.01364 Da
Predicted XlogP 2.5
Predicted Collision Cross Section ([M+H]⁺) 139.3 Ų
Data sourced from PubChem. uni.lu

Scope and Objectives for Academic Research on this compound

The absence of dedicated studies on this compound presents several opportunities for academic research. Key objectives could include:

Development of Efficient Synthetic Routes: Establishing and optimizing a reliable, high-yielding synthesis for this compound would be the first critical step. This could involve the oxidation of 5,5-difluorohexane-1-thiol or other suitable precursors.

Exploration of Reactivity: A systematic investigation of its reactions with a diverse range of nucleophiles (e.g., primary and secondary amines, alcohols, phenols, thiols) would be essential to map its synthetic utility. This would lead to a library of novel difluorinated sulfonamides, sulfonate esters, and thioesters.

Comparative Reactivity Studies: Comparing the reactivity of this compound with its non-fluorinated analog (hexane-1-sulfonyl chloride) and its corresponding sulfonyl fluoride (B91410) would provide valuable insights into the electronic and steric effects of the gem-difluoro group on the reactivity of the sulfonyl chloride moiety.

Application as a Building Block: Utilizing this compound in the synthesis of more complex molecules, particularly those with potential biological activity, would demonstrate its value as a fluorinated building block. The resulting compounds could be screened for applications in medicinal or agricultural chemistry.

Physicochemical Property Measurement: Detailed experimental characterization of its physical and chemical properties would provide a valuable dataset for computational and theoretical studies, contributing to a better understanding of the "fluorine effect" in aliphatic systems.

Properties

CAS No.

2460757-54-2

Molecular Formula

C6H11ClF2O2S

Molecular Weight

220.7

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5,5 Difluorohexane 1 Sulfonyl Chloride

Direct Chlorosulfonylation Approaches

Direct approaches aim to introduce the sulfonyl chloride group onto the carbon skeleton in a single or a few straightforward steps.

The direct conversion of an alkane such as 5,5-difluorohexane to the corresponding sulfonyl chloride is a challenging yet direct route. This transformation is typically achieved through a free-radical process known as chlorosulfonylation. The Reed reaction, a classic example of this process, involves the simultaneous reaction of an alkane with sulfur dioxide (SO₂) and chlorine (Cl₂) under photochemical conditions (e.g., UV light). google.com For a normally gaseous alkane, the reaction is conducted in the vapor phase at temperatures between 30°C and 80°C in the presence of actinic light to yield the hydrocarbon sulfonyl chloride. google.com While specific examples for 5,5-difluorohexane are not detailed in readily available literature, the general mechanism suggests its potential applicability.

Reaction Scheme for Alkane Chlorosulfonylation: R-H + SO₂ + Cl₂ --(hν)--> R-SO₂Cl + HCl

This method's primary advantage is the use of the simple alkane as a starting material. However, challenges include controlling the regioselectivity of the sulfonation, as the reaction can potentially occur at various positions on the alkane chain, and the possibility of multiple chlorination events on the hydrocarbon.

A more common and reliable method for synthesizing sulfonyl chlorides is the oxidative chlorination of the corresponding thiol. preprints.org In this approach, 5,5-difluorohexane-1-thiol would serve as the immediate precursor. This transformation can be accomplished using a wide array of oxidizing and chlorinating agents. researchgate.net These reactions are often high-yielding and proceed under mild conditions. acs.orgorganic-chemistry.org

A variety of reagent systems have been developed for this purpose, offering flexibility in terms of reaction conditions and substrate compatibility. sci-hub.seresearchgate.net For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. acs.orgorganic-chemistry.org Other effective reagents include N-chlorosuccinimide (NCS), sodium chlorite (B76162) (NaClO₂), and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). organic-chemistry.orgorganic-chemistry.orglookchem.com Continuous flow processes using nitric acid and hydrochloric acid have also been developed for enhanced safety and scalability. researchgate.netnih.gov

Table 1: Reagent Systems for Oxidative Chlorination of Thiols

Reagent SystemTypical ConditionsKey FeaturesReference
H₂O₂ / SOCl₂CH₃CN, Room TemperatureExtremely fast reaction, high yields, inexpensive reagents. acs.orgorganic-chemistry.orgorganic-chemistry.org
N-Chlorosuccinimide (NCS) / H₂OTetrabutylammonium chloride, CH₃CNAllows for a one-pot synthesis of sulfonamides. organic-chemistry.orgekb.eg
Sodium Chlorite (NaClO₂) / HClAcetonitrile (B52724)Convenient, safe, and environmentally benign method. organic-chemistry.org
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)AcetonitrileMild and efficient for various sulfur substrates. researchgate.netresearchgate.net
HNO₃ / HCl / O₂Continuous Flow ReactorMetal-free protocol with favorable environmental impact. researchgate.netnih.gov

The conversion of a sulfonic acid or its corresponding salt, such as 5,5-difluorohexane-1-sulfonic acid or its sodium salt, into a sulfonyl chloride is a fundamental and widely used transformation. This is typically achieved by treatment with a chlorinating agent. researchgate.net

Common reagents for this conversion include thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), phosphorus pentachloride (PCl₅), and phosphoryl chloride (POCl₃). lookchem.com The use of chlorosulfonic acid, sometimes in conjunction with thionyl chloride, can also be employed, particularly in aromatic cases, to first generate the sulfonic acid in situ, which is then converted to the sulfonyl chloride. google.comchemicalforums.com More recently, reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been developed as efficient chlorinating agents under mild, solvent-free conditions. lookchem.com

Table 2: Reagents for Converting Sulfonic Acids to Sulfonyl Chlorides

ReagentTypical ConditionsNotesReference
Thionyl Chloride (SOCl₂)Catalytic DMF, heatingA very common and effective method. lookchem.com
Phosphorus Pentachloride (PCl₅)Inert solventA powerful chlorinating agent. researchgate.netlookchem.com
Cyanuric ChlorideTriethylamine (B128534), AcetonitrileA mild and efficient alternative. organic-chemistry.org
TAPCSolvent-free, grindingA modern, rapid, and high-yield method. lookchem.com

Indirect Synthetic Pathways

Indirect routes involve the transformation of other sulfur-containing functional groups, which themselves may be derived from various precursors.

While the reaction of sulfonyl chlorides to form sulfonamides is more common, the reverse reaction is also possible, providing an indirect route to 5,5-difluorohexane-1-sulfonyl chloride from its corresponding sulfonamide. This conversion can be synthetically useful if the sulfonamide is more readily accessible or if it has been used as a protecting group for the sulfonyl functional group. One reported method for this transformation involves the use of a pyrylium (B1242799) salt to enable the formation of the sulfonyl chloride from the sulfonamide. researchgate.net

A facile and efficient method for generating sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-halosuccinimides. mdpi.comnih.gov Specifically, the treatment of a sulfonyl hydrazide, such as 5,5-difluorohexane-1-sulfonyl hydrazide, with N-chlorosuccinimide (NCS) provides a rapid and clean route to the desired sulfonyl chloride. preprints.orgmdpi.com This reaction typically proceeds at room temperature in a solvent like acetonitrile and is known for its high selectivity and excellent yields. mdpi.comresearchgate.net The sulfonyl hydrazide precursors are themselves generally stable and can be synthesized from the reaction of a sulfonyl chloride with hydrazine (B178648) hydrate. mdpi.comresearchgate.net

Table 3: Synthesis from Sulfonyl Hydrazide

PrecursorReagentConditionsYieldReference
5,5-difluorohexane-1-sulfonyl hydrazideN-Chlorosuccinimide (NCS)Acetonitrile, Room Temp, 2hHigh to Excellent preprints.orgmdpi.comresearchgate.net

Strategies Involving Pre-functionalized Hexane (B92381) Scaffolds

One viable approach to synthesizing this compound involves the use of readily available, pre-functionalized hexane derivatives as a foundational scaffold. A key example of such a scaffold is 1,6-dichlorohexane (B1210651). The presence of two reactive chloro groups at opposite ends of the hexane chain allows for differential functionalization, enabling the sequential or convergent introduction of the required sulfonyl chloride and difluoro groups.

A plausible synthetic pathway commencing from 1,6-dichlorohexane could involve a multi-step sequence. Initially, one of the chloro groups can be selectively substituted to introduce a sulfur-containing functional group, which can then be oxidized to a sulfonyl chloride. For instance, reaction with a sulfide (B99878) or thiol followed by oxidative chlorination can achieve this transformation. Concurrently or sequentially, the second chloro group at the other end of the hexane chain would need to be converted to a gem-difluoro group. This might be achieved through oxidation to a ketone followed by deoxofluorination. The successful implementation of such a strategy hinges on the ability to control the reactivity of the two chloro groups to avoid undesired side reactions and ensure high yields of the target molecule.

Advanced and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of more sustainable and efficient methods for the preparation of complex molecules. These approaches, including mechanochemistry, photoredox catalysis, and phase-transfer catalysis, offer potential advantages over traditional methods, such as milder reaction conditions, reduced solvent waste, and enhanced selectivity.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for sustainable synthesis. digitellinc.com This solvent-free or low-solvent approach can lead to higher yields, shorter reaction times, and access to products that are difficult to obtain through conventional solution-phase chemistry. While the direct mechanochemical synthesis of this compound has not been extensively reported, the principles of mechanochemistry can be applied to key steps in its synthesis.

For example, the synthesis of sulfonyl chlorides from various precursors, such as thiols or sulfonyl hydrazides, can potentially be achieved under mechanochemical conditions. researchgate.net The high energy input from milling can facilitate the oxidative chlorination process, potentially with solid-supported reagents to minimize waste. The synthesis of sulfonyl fluorides from sulfur(VI) imidazoles using a mixer mill has been demonstrated, suggesting the feasibility of adapting such methods for sulfonyl chloride synthesis. digitellinc.com

PrecursorReagent SystemConditionsProductReference
Sulfur(VI) ImidazolesPotassium Bifluoride, Acetic AcidMixer Mill, 90-180 min, 25 HzSulfonyl Fluorides digitellinc.com
Sulfonyl HydrazidesN-Chlorosuccinimide (NCS)Room Temperature, CH3CNSulfonyl Chlorides nih.gov

This table illustrates examples of sulfonyl halide synthesis that could be adapted for mechanochemical approaches.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. researchgate.netresearchgate.netnih.gov This methodology is particularly well-suited for the introduction of fluorinated motifs and the formation of sulfonyl chlorides. The generation of sulfonyl radicals from sulfonyl chlorides using a photocatalyst allows for a variety of subsequent transformations. researchgate.netrsc.org

In the context of synthesizing this compound, photoredox catalysis could be employed in several ways. For instance, a fluoroalkylation reaction could be initiated by a photoredox catalyst to introduce the difluoro group. Alternatively, the sulfonyl chloride functionality could be installed via a photoredox-mediated process. Recent studies have demonstrated the synthesis of arenesulfonyl chlorides from anilines using visible-light photoredox catalysis, showcasing the potential of this method for sulfonyl chloride formation. nih.gov Furthermore, the cross-coupling of sulfonyl chlorides with various partners can be achieved through photoredox catalysis. researchgate.netnih.gov

Key Features of Photoredox Catalysis in Sulfonyl Chloride Chemistry:

Mild Reaction Conditions: Typically conducted at room temperature with visible light irradiation. nih.gov

High Functional Group Tolerance: Compatible with a wide range of functional groups. nih.gov

Radical-Based Mechanisms: Enables unique bond formations through the generation of radical intermediates. researchgate.netrsc.org

PhotocatalystSubstrateReagentProduct TypeReference
Ru(phen)3Cl2AnilinesSO2/HCl (from SOCl2)Arenesulfonyl Chlorides nih.gov
Ir-based catalystAlkenesSulfonyl ChloridesHydrosulfonylated Alkenes researchgate.net
Not specifiedSulfonyl ChloridesTrifluoroborate SaltsSulfones researchgate.netnih.gov

This table summarizes representative examples of photoredox catalysis involving sulfonyl chlorides.

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. capes.gov.brnih.gov This is particularly relevant for halogen exchange reactions, such as the conversion of a dichloro- or dibromo-alkane to a difluoroalkane, a key transformation in the synthesis of this compound.

The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, allows for the transport of fluoride (B91410) anions from the aqueous phase into the organic phase where the substrate resides. capes.gov.br This enables the nucleophilic substitution of chloride or bromide ions with fluoride ions to proceed under milder conditions than would otherwise be required. The efficiency of the phase-transfer catalyzed fluorination can be influenced by the nature of the catalyst, the solvent system, and the reaction temperature. While direct application to this compound is not detailed in the literature, the principles of PTC are well-established for similar transformations.

Advantages of Phase-Transfer Catalysis for Fluorination:

Avoids the need for expensive and harsh anhydrous fluorinating agents.

Utilizes inexpensive and readily available fluoride sources like KF or NaF.

Generally proceeds under mild reaction conditions. capes.gov.br

Regioselectivity and Chemoselectivity in the Synthesis of this compound

Achieving high regioselectivity and chemoselectivity is paramount in the multi-step synthesis of a molecule with multiple reactive sites like this compound. Key challenges include directing the functionalization to the desired carbon atoms and preventing unwanted side reactions of the existing functional groups.

Regioselectivity: The primary challenge in regioselectivity lies in the initial functionalization of the hexane scaffold. For example, in a radical halogenation or sulfonation of hexane, the reaction tends to occur at the most stable radical position, which is typically a secondary carbon. youtube.com Therefore, starting with a pre-functionalized symmetric substrate like 1,6-dichlorohexane is advantageous as it predefines the points of reaction. The regioselective chlorothiolation of alkenes with sulfonyl chlorides has also been reported, which could be a potential strategy if an appropriate unsaturated precursor is used. nih.gov

Chemoselectivity: Chemoselectivity is crucial during the introduction of the difluoro and sulfonyl chloride groups. For instance, when converting a precursor like 6-chloro-2-hexanone (B157210) to 6-chloro-2,2-difluorohexane, the fluorinating agent must selectively react with the ketone carbonyl group without affecting the chloro group. Deoxofluorinating agents like DAST or Deoxo-Fluor® are often employed for this purpose. Conversely, during the formation of the sulfonyl chloride from a precursor like 6-fluoro-1-hexanethiol, the oxidative chlorination conditions must not interfere with the C-F bonds.

The synthesis of difluorinated compounds often involves intermediates like difluoroenolates or the gem-difluoroolefination of ketones. nih.govcas.cnnih.gov The chemoselective addition of these intermediates to other functional groups present in the molecule must be carefully controlled to avoid unwanted side products. nih.gov

Strategies to Enhance Selectivity:

Protecting Groups: Temporarily masking one functional group while another is being manipulated.

Orthogonal Reactivity: Choosing reagents and reaction conditions that selectively target one functional group in the presence of others.

Step-wise Synthesis: Introducing functional groups in a specific order to minimize interference.

Reactivity and Reaction Mechanisms of 5,5 Difluorohexane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The core reactivity of 5,5-difluorohexane-1-sulfonyl chloride is defined by nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group. This functional group is highly susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion, a good leaving group. This reactivity is the foundation for the synthesis of a diverse range of important organic compounds. The general mechanism for these reactions is typically a concerted S_N2-type process or a two-step addition-elimination pathway. nih.govnih.gov

Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its chemical utility, yielding the corresponding sulfonamides. princeton.educbijournal.com This transformation is of significant interest due to the prevalence of the sulfonamide moiety in a wide array of biologically active compounds and pharmaceutical agents. princeton.eduucl.ac.uk The general reaction proceeds by the nucleophilic attack of the amine nitrogen on the sulfonyl sulfur, followed by the elimination of hydrogen chloride. rsc.org This acid byproduct is typically neutralized by the addition of a base or by using an excess of the reacting amine. rsc.org

Both primary and secondary amines readily react with this compound to afford N-substituted and N,N-disubstituted sulfonamides, respectively. The reaction is generally robust and high-yielding. nih.gov The nucleophilicity of the amine plays a crucial role, with primary amines often reacting more rapidly than secondary amines due to reduced steric hindrance. rsc.org The reaction can be carried out under various conditions, including in aprotic solvents in the presence of a base, or even under solvent-free microwave-assisted conditions. rsc.org

A representative reaction is the treatment of this compound with an amine (R¹R²NH) to produce the corresponding sulfonamide.

Table 1: Illustrative Examples of Sulfonamide Formation

AmineProduct
Primary Amine (RNH₂)N-Alkyl-5,5-difluorohexane-1-sulfonamide
Secondary Amine (R₂NH)N,N-Dialkyl-5,5-difluorohexane-1-sulfonamide

A key advantage of using sulfonyl chlorides like this compound is the high degree of functional group tolerance observed in these reactions. A wide range of functional groups can be present in the amine reaction partner without interfering with the sulfonylation reaction. This chemoselectivity allows for the synthesis of complex molecules without the need for extensive protecting group strategies. For instance, reactions can often be performed in the presence of esters, amides, and other functionalities. However, highly nucleophilic groups such as other amines or thiols may compete in the reaction. In some cases, the attenuated electrophilicity of a corresponding sulfonyl fluoride (B91410), which can be synthesized from the sulfonyl chloride, allows for selective reactions in the presence of other reactive sites. princeton.edu

Formation of Sulfonate Esters

Analogous to the formation of sulfonamides, this compound reacts with alcohols and phenols to produce sulfonate esters. ucl.ac.ukksu.edu.sa These esters are valuable synthetic intermediates and are also found in some biologically active molecules. deogiricollege.org The reaction involves the nucleophilic attack of the oxygen atom of the alcohol or phenol (B47542) on the sulfonyl center, leading to the displacement of the chloride. ksu.edu.sa

The esterification reaction with alcohols and phenols is typically carried out in the presence of a base, such as pyridine (B92270), which serves to both catalyze the reaction and neutralize the HCl byproduct. researchgate.net Phenols, being more acidic than alcohols, can sometimes be converted to their more nucleophilic phenoxide salts to facilitate the reaction, particularly with less reactive sulfonyl chlorides. libretexts.org The reaction conditions can be tailored to accommodate the reactivity of both the alcohol/phenol and the sulfonyl chloride. researchgate.net

Table 2: Illustrative Examples of Sulfonate Ester Formation

NucleophileProduct
Alcohol (ROH)Alkyl 5,5-difluorohexane-1-sulfonate
Phenol (ArOH)Aryl 5,5-difluorohexane-1-sulfonate

The mechanism of sulfonate ester formation from sulfonyl chlorides is generally considered to be a nucleophilic substitution at the sulfur atom. researchgate.net For most alkanesulfonyl chlorides, a concerted S_N2-type mechanism is often proposed. nih.gov However, an alternative pathway involves an initial elimination reaction to form a highly reactive sulfene (B1252967) intermediate, which is then trapped by the alcohol or phenol. This pathway is more common with sulfonyl chlorides bearing an α-hydrogen and in the presence of a strong, non-nucleophilic base. nih.gov The specific pathway can be influenced by the solvent, the nature of the base, and the substituents on the sulfonyl chloride. nih.gov

Formation of Sulfones via Organometallic Reagents (e.g., Organozinc Reagents)

The formation of sulfones from this compound can be achieved through reactions with organometallic reagents. Organozinc reagents, in particular, offer a versatile route to sulfone synthesis. The general process involves the reaction of an organozinc reagent with a sulfur dioxide surrogate, such as DABSO (diazomethane-bis(sulfonyl) chloride), to form a zinc sulfinate salt in situ. This intermediate is then alkylated with a halide, such as this compound, to yield the desired sulfone. nih.gov This method is noted for its broad scope and compatibility with various functional groups often found in medicinal chemistry, including nitriles and secondary carbamates. nih.gov

Another approach involves the direct reaction of organozinc reagents with sulfonyl chlorides. For instance, diorganozinc or other prepared organozinc reagents can react with sulfonyl chlorides in the presence of a copper(I) iodide (CuI) catalyst and triphenylphosphine. rsc.org This reaction proceeds at room temperature and provides a direct method for the formation of a C-S bond, leading to the synthesis of thioethers, which can then be oxidized to the corresponding sulfones.

The use of Grignard reagents in the presence of iron catalysts also presents a viable method for the formation of C-C bonds from sulfonyl chlorides in desulfinylative cross-coupling reactions. researchgate.netcore.ac.uk This highlights the utility of sulfonyl chlorides as electrophilic partners in reactions with various organometallic compounds. researchgate.netcore.ac.uk

Below is an interactive data table summarizing the synthesis of sulfones using organometallic reagents.

Table 1: Synthesis of Sulfones Using Organometallic Reagents

Organometallic Reagent Co-reagent/Catalyst Product Type Reference
Organozinc Reagents DABSO, Alkyl Halide Sulfones nih.gov
Organozinc Reagents CuI, Triphenylphosphine Thioethers (Sulfone precursors) rsc.org

Radical Reactions Involving this compound

This compound can participate in radical addition reactions with various unsaturated systems. Sulfonyl chlorides are effective precursors for sulfonyl radicals, which can then add to alkenes and alkynes. rsc.orgnih.gov This process is a valuable method for constructing highly functionalized sulfonyl compounds. nih.gov

The addition to alkynes can lead to the formation of tetra-substituted alkenes. nih.gov For example, a sulfonyl radical can add to an aryl alkyl alkyne to form a vinyl radical, which is then trapped to yield the final product. nih.gov The stereochemistry of the addition can be influenced by the steric bulk of the substituents on the alkyne, with anti-addition being predominant for less hindered groups. nih.gov

In the case of conjugated dienes, which are hydrocarbons with two carbon-carbon double bonds, radical additions can also occur. slideshare.net The stability of conjugated dienes, influenced by resonance, makes them suitable substrates for such reactions. slideshare.net The reaction of sulfonyl chlorides with 1,3-dienes can lead to the formation of allylic sulfones. mdpi.com

Desulfitative cross-coupling reactions represent a significant application of sulfonyl chlorides, including this compound, in organic synthesis. chemrevlett.com In these reactions, the sulfonyl chloride acts as a source of an aryl or alkyl group, with the extrusion of sulfur dioxide. chemrevlett.com These reactions are often catalyzed by transition metals like palladium. chemrevlett.comacs.org

The mechanism typically involves the oxidative addition of the sulfonyl chloride to a low-valent metal catalyst, followed by the extrusion of SO2 to form an organometallic intermediate. chemrevlett.com This intermediate can then participate in cross-coupling with another partner. chemrevlett.com Desulfitative cross-coupling has been successfully employed for the C-H arylation of various heteroarenes, providing an efficient route to biaryl compounds. chemrevlett.com

Recent developments have also shown that these reactions can be performed under photoredox catalysis, expanding the scope and utility of sulfonyl chlorides as coupling partners. nih.govresearchgate.net For instance, visible-light-catalyzed radical-radical cross-coupling of sulfonyl chlorides with trifluoroborate salts has been demonstrated for the direct synthesis of sulfones. nih.gov

Fluoroalkanesulfonyl chlorides are more readily reduced to form fluoroalkyl radicals via single electron transfer (SET) compared to their non-fluorinated counterparts or even fluoroalkyl iodides. rsc.org This is attributed to the strong electron-withdrawing nature of the fluoroalkanesulfonyl group. rsc.org

The fluorine substituents can dramatically influence the chemical outcome of fluoroalkylation reactions. rsc.orgrsc.org The chemistry observed for non-fluorinated alkylation reactions may not be directly applicable to their fluorinated analogs. rsc.orgrsc.org Furthermore, fluorine substitution can enable new reactivities and transformations that are not achievable with non-fluorinated reagents. rsc.orgrsc.org Understanding these unique "fluorine effects" is crucial for designing and predicting the outcomes of reactions involving fluorinated compounds like this compound. rsc.org

Mechanistic Investigations of Reaction Pathways

The solvent plays a critical role in the kinetics and selectivity of reactions involving sulfonyl chlorides. cdnsciencepub.commdpi.comnih.gov Solvolysis reactions of sulfonyl chlorides, for instance, are highly sensitive to the properties of the solvent, such as its nucleophilicity and ionizing power. mdpi.comnih.gov

The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with solvent parameters. mdpi.comnih.gov For many sulfonyl chlorides, the mechanism of solvolysis is proposed to be a bimolecular nucleophilic substitution (SN2) process. mdpi.comnih.gov The sensitivity of the reaction rate to changes in solvent nucleophilicity and ionizing power provides evidence for this mechanism. mdpi.comnih.gov

In binary solvent mixtures, such as water-alcohol, the analysis of reaction rates can reveal the extent of general base catalysis, where a solvent molecule assists in the removal of a proton in the transition state. researchgate.net The kinetic solvent isotope effect (KSIE), which compares the reaction rate in a protiated solvent (e.g., H2O) to that in a deuterated solvent (e.g., D2O), can also provide insights into the reaction mechanism. cdnsciencepub.com A systematic variation in the KSIE with changes in substituents on the sulfonyl chloride can indicate the degree of bond-making in the transition state. cdnsciencepub.com

The selectivity of a reaction can also be influenced by the solvent. For example, in radical addition reactions, the solvent can affect the lifetime and reactivity of the radical intermediates, thereby influencing the product distribution. nih.gov In adsorption processes, the pH of the solvent can significantly impact the selectivity of an adsorbent for a particular ion. psu.edu

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
DABSO (diazomethane-bis(sulfonyl) chloride)
Copper(I) iodide
Triphenylphosphine
Sulfur dioxide
Trifluoroborate salts
Water
Deuterium (B1214612) oxide
8-hydroxyquinoline-5-sulfonyl chloride
8-methoxyquinoline-5-sulfonyl chloride
Acetylenamine
Triethylamine (B128534)
1-azido-4-chlorobenzene
Trichloromethyl sulfenyl chloride
1,2-bis(trichloromethyl)disulfide
Methanol
Ethanol
Isopropanol
Acetic acid
Naphthalen-1-yl sulfenyl chloride
Naphthalen-2-yl sulfenyl chloride
1,2-di(thiazol-2-yl)disulfide
Pyridyl sulfenyl chloride
1,2-bis(4-pyridyl)disulfide
Isopropyl sulfenyl chloride
1,3-bis(isopropyl)trisulfide
1,2-bis(isopropyl)disulfide
Isopropyl sulfide (B99878)
Catechol
Chitosan
Germanium
Phenylmethanesulfonyl chloride
2-thiophenesulfonyl chloride
Benzenesulfonyl chloride
p-Nitrobenzenesulfonyl chloride
trans-β-Styrenesulfonyl chloride
N,N-dimethylsulfamoyl chloride
Methanesulfonyl chloride
4-X-benzenesulfonyl chlorides (X = MeO, Me, Br, NO2)
Isopropylsulfonyl chloride
3,4-Dimethoxybenzenesulfonyl chloride
Sulfonyl fluoride
Ru(bpy)3Cl2
DBU
BTMG
MTBD
Thiophene
Benzothiophene
Pyrrole
Coumarin
Allylsulfonic acid
Sulfuryl chlorofluoride
Grignard reagents
Camphorsulfonyl chloride
(E)-styrenesulfonyl chloride
Phenylmagnesium bromide
n-Hexylmagnesium bromide
n-Octylmagnesium bromide
n-Octyl chloride
[Fe(acac)3]
Sulfonamidomethyltrifluoroborates
2-chloro-5-methoxy-1,3-dimethylbenzene
XPhos
NaOt-Bu
K3PO4
Cs2CO3
2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Sodium 4-methylbenzenesulfinate
Sodium pyridine-2-sulfinate
Potassium carbonate
Palladium(II) acetate
2,2'-bipyridyl
tert-Butyl bromoacetate
4-chlorobenzenesulfonyl chloride
Benzoxazole
3,4,5-trimethoxybenzenesulfonyl chloride
Vinylindium
Indium trichloride
Ag2O
8-hydroxyquinoline
Chlorosulfonic acid
8-methoxyquinoline

Transition State Analysis in Sulfonyl Chloride Reactions (e.g., SN2 vs. SN1 continuum)

The nucleophilic substitution reactions of sulfonyl chlorides can proceed through a spectrum of mechanisms, ranging from a concerted bimolecular process (SN2) to a stepwise unimolecular process (SN1). masterorganicchemistry.compharmaguideline.com The specific pathway is influenced by several factors, including the structure of the sulfonyl chloride, the nature of the nucleophile, the solvent, and the temperature. masterorganicchemistry.com

In an SN2 reaction , the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. organic-chemistry.org This process involves a single transition state where both the nucleophile and the leaving group are partially bonded to the sulfur atom. The reaction rate is dependent on the concentrations of both the sulfonyl chloride and the nucleophile. youtube.com For this compound, an SN2 mechanism would be favored by strong nucleophiles and aprotic polar solvents. pharmaguideline.com The steric hindrance around the sulfur atom is a critical factor; less hindered substrates react faster via the SN2 pathway. youtube.com

Conversely, an SN1 reaction involves a two-step mechanism. The first and rate-determining step is the unimolecular dissociation of the sulfonyl chloride to form a sulfonyl cation and a chloride anion. youtube.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the concentration of the sulfonyl chloride. masterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations and in the presence of polar protic solvents that can stabilize the ionic intermediates. pharmaguideline.comorganic-chemistry.org Given that a primary sulfonyl cation would be highly unstable, a pure SN1 mechanism for this compound is unlikely under typical conditions.

The presence of two fluorine atoms on the fifth carbon of the hexane (B92381) chain in this compound can influence the reactivity. The strong electron-withdrawing nature of fluorine atoms can affect the electron density at the sulfonyl group, potentially making the sulfur atom more electrophilic. However, specific experimental data is required to quantify this effect on the transition state and the preferred reaction pathway.

Below is a hypothetical data table illustrating the expected kinetic behavior for SN1 and SN2 reactions of a generic alkyl sulfonyl chloride, which can be considered as a model for this compound in the absence of specific data.

Reaction TypeRate LawSubstrate DependenceNucleophile DependenceSolvent PreferenceStereochemistry
SN1 Rate = k[Substrate]Tertiary > Secondary >> PrimaryWeak nucleophilesPolar ProticRacemization
SN2 Rate = k[Substrate][Nucleophile]Primary > Secondary > TertiaryStrong nucleophilesPolar AproticInversion

Kinetic Isotope Effect Studies for Elucidating Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step of a reaction. stackexchange.comyoutube.com This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium or 35Cl with 37Cl).

For sulfonyl chlorides, both chlorine and hydrogen/deuterium KIEs can provide valuable mechanistic insights. A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. youtube.com For instance, in an elimination reaction where a C-H bond is broken in the slow step, a significant primary KIE (kH/kD > 2) is expected. oup.com

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. youtube.com These effects are typically smaller (kH/kD is close to 1) and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). They provide information about changes in hybridization or steric environment at the labeled position during the transition state.

In the context of this compound, a chlorine KIE (k35/k37) could be used to probe the nature of the S-Cl bond cleavage in the transition state. A significant chlorine KIE would suggest that the S-Cl bond is substantially weakened or broken in the rate-determining step, which is characteristic of an SN1-like mechanism. A smaller KIE would be more consistent with an SN2 mechanism where the bond is only partially broken in the transition state.

Similarly, deuterium substitution at various positions in the hexyl chain could reveal details about the transition state structure. For example, a secondary KIE at the alpha-carbon could indicate changes in the steric environment around the reaction center.

The following table presents hypothetical KIE values and their mechanistic interpretations for reactions of sulfonyl chlorides.

Isotopic SubstitutionObserved KIE (klight/kheavy)Interpretation
α-Deuterium (C-D vs C-H)> 1 (Normal)Change in hybridization from sp3 to sp2-like in the transition state (SN1 character).
α-Deuterium (C-D vs C-H)≈ 1Little change in hybridization at the α-carbon in the transition state (SN2 character).
Chlorine (35Cl vs 37Cl)> 1.01Significant S-Cl bond cleavage in the rate-determining step (SN1 character).
Chlorine (35Cl vs 37Cl)< 1.01Minor S-Cl bond cleavage in the rate-determining step (SN2 character).

It is important to reiterate that the specific reactivity and the precise values for any kinetic isotope effects for this compound would need to be determined experimentally. The discussion above is based on the general behavior of analogous sulfonyl chlorides. cdnsciencepub.comoup.com

Derivatization and Functionalization Strategies Utilizing 5,5 Difluorohexane 1 Sulfonyl Chloride

Conversion to 5,5-Difluorohexane-1-sulfonyl Fluoride (B91410)

The transformation of sulfonyl chlorides into sulfonyl fluorides is a crucial step in accessing the advantageous reactivity of the sulfonyl fluoride group, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

Halogen Exchange Methodologies

The conversion of 5,5-difluorohexane-1-sulfonyl chloride to 5,5-difluorohexane-1-sulfonyl fluoride can be achieved through several halogen exchange (halex) methods. These processes involve the substitution of the chlorine atom with a fluorine atom.

Common reagents for this transformation include:

Potassium fluoride (KF): This is a widely used and cost-effective fluorinating agent. The reaction is often carried out in a solvent, and the use of a phase-transfer catalyst, such as 18-crown-6, can enhance the reactivity of the "naked fluoride". rhhz.net A simple and mild method involves a biphasic mixture of KF and water in acetone, which has been shown to be effective for a broad range of sulfonyl chlorides, providing high yields. organic-chemistry.org

Potassium bifluoride (KHF₂): This reagent serves as an effective fluoride source and has been successfully employed for the conversion of both alkyl and aryl sulfonyl chlorides to their corresponding sulfonyl fluorides under mild conditions, often preventing hydrolysis of the product. rhhz.netnih.gov The reaction can be performed in aqueous solutions. nih.gov

Sulfuryl fluoride (SO₂F₂): This gas can also be used as a fluoride source for the synthesis of aryl sulfonyl fluorides from aryl sulfonyl chlorides, offering high yields under mild conditions. researchgate.net

The general reaction can be represented as:

CH₃CF₂CH₂CH₂CH₂CH₂SO₂Cl + Fluorinating Agent → CH₃CF₂CH₂CH₂CH₂CH₂SO₂F + Byproduct

The choice of reagent and reaction conditions, such as temperature and solvent, depends on the specific substrate and desired purity of the resulting sulfonyl fluoride. researchgate.net

Advantages of Sulfonyl Fluorides in Further Organic Transformations

The conversion of this compound to its sulfonyl fluoride counterpart unlocks significant advantages for subsequent chemical transformations, most notably within the realm of SuFEx chemistry. sigmaaldrich.com

Key advantages include:

Enhanced Stability: Sulfonyl fluorides exhibit greater thermodynamic stability compared to sulfonyl chlorides. sigmaaldrich.combldpharm.com The S-F bond has a significantly higher homolytic bond dissociation energy than the S-Cl bond, making sulfonyl fluorides more resistant to thermal decomposition and hydrolysis. bldpharm.com This stability allows them to be used under a wider range of reaction conditions. sigmaaldrich.combldpharm.com

Resistance to Reduction: The cleavage of the sulfonyl fluoride bond is heterolytic, making it resistant to reduction, a common issue with sulfonyl chlorides which can undergo homolytic cleavage. sigmaaldrich.combldpharm.com This property is particularly valuable in biological contexts. bldpharm.com

Chemoselectivity: Sulfonyl fluorides react chemoselectively at the sulfur center, producing only sulfonylation products. In contrast, sulfonyl chlorides can sometimes lead to a mixture of sulfonated and chlorinated products. sigmaaldrich.combldpharm.com

Biocompatibility: The stability of sulfonyl fluorides in aqueous environments and their resistance to reduction make them suitable for applications in chemical biology and drug discovery, including for labeling live cells. bldpharm.comenamine.net

SuFEx Click Chemistry: Sulfonyl fluorides are key electrophiles in SuFEx click chemistry, a set of powerful and reliable reactions for rapidly constructing complex molecules. sigmaaldrich.combldpharm.com This methodology has broad applications in materials science, chemical biology, and drug development. sigmaaldrich.com

Synthesis of Complex Fluorinated Molecules as Research Reagents

The unique structural features of this compound make it a valuable building block for the synthesis of specialized research reagents, including sulfur-containing heterocycles and molecules with fluorinated alkyl chains for advanced materials and probes.

As a Building Block for Sulfur-Containing Heterocycles

Sulfonyl chlorides are versatile precursors for the synthesis of various sulfur-containing heterocycles. nih.gov The electrophilic nature of the sulfonyl chloride group allows it to react with a range of nucleophiles, leading to cyclization and the formation of heterocyclic rings. For instance, sulfonyl chlorides can be used in the synthesis of sulfonamides which can then undergo further transformations. nih.govacs.org While specific examples utilizing this compound are not detailed in the provided results, the general principles of reacting sulfonyl chlorides with di-functionalized nucleophiles (e.g., amino alcohols, amino thiols) can be applied to construct heterocycles incorporating the 5,5-difluorohexyl moiety. The reaction conditions, such as the choice of base and solvent, play a crucial role in directing the outcome of these cyclization reactions. researchgate.net

Incorporation into Fluorinated Alkyl Chains for Advanced Materials or Probe Design

The gem-difluoro group in the this compound chain is a valuable feature for designing advanced materials and chemical probes. Fluorinated alkyl chains can impart unique properties such as increased thermal stability, altered electronic characteristics, and enhanced lipophilicity.

The sulfonyl chloride functionality serves as a handle to attach this fluorinated chain to various molecular scaffolds. For example, it can be reacted with amines or phenols to form stable sulfonamides or sulfonate esters, respectively. enamine.net This allows for the systematic modification of polymers, surfaces, or bioactive molecules. In the context of probe design, the difluorinated motif can serve as a reporter group for ¹⁹F NMR studies or influence the binding affinity and selectivity of a probe for its biological target. acs.org The reactivity of the sulfonyl chloride allows for its incorporation into complex molecules, including those used in medicinal chemistry and chemical biology. nih.gov

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing functional groups into complex molecules at a late step in the synthetic sequence. This approach avoids the need for de novo synthesis of each new analog.

While direct late-stage functionalization of an unactivated C-H bond using a sulfonyl chloride is not a typical reaction, the sulfonyl chloride group itself is an excellent electrophile for the LSF of other molecules containing nucleophilic groups like amines and phenols. researchgate.net

More relevant to the provided outline is the concept of generating reactive sulfonyl species from stable precursors in a late-stage fashion. For example, primary sulfonamides, which can be synthesized from this compound, can be activated under mild conditions to regenerate a reactive sulfonyl chloride equivalent. researchgate.netnih.gov This allows for the diversification of complex molecules containing a sulfonamide linkage. researchgate.netnih.gov

Another approach involves the generation of sulfonyl radical intermediates from sulfonamide derivatives under photocatalytic conditions. acs.orgnih.gov This strategy opens up new avenues for C-C bond formation and other transformations, allowing the 5,5-difluorohexane-sulfonyl moiety to be incorporated into a wider range of molecular architectures in a late-stage manner. acs.org

Selective Derivatization in Densely Functionalized Molecular Architectures

The selective functionalization of molecules bearing multiple reactive sites is a significant challenge in synthetic chemistry. This compound can be employed as a reagent for the chemoselective derivatization of densely functionalized molecules, primarily through the formation of sulfonamides from primary and secondary amines.

The reactivity of sulfonyl chlorides is generally high towards nucleophiles, with the order of reactivity typically being primary amines > secondary amines >> alcohols > thiols. This inherent selectivity allows for the preferential sulfonylation of amino groups even in the presence of hydroxyl or thiol functionalities, often without the need for protecting groups. For instance, in a molecule containing both an amino and a hydroxyl group, the reaction with this compound under controlled conditions (e.g., in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) at low temperatures) would predominantly yield the corresponding sulfonamide.

However, the steric environment around the nucleophilic center plays a crucial role. While aliphatic sulfonyl chlorides are highly reactive, bulky substituents near the amine can hinder the reaction. nih.gov In cases of sterically hindered amines, stronger reaction conditions or the use of the more reactive sulfonyl fluoride analogue might be considered, although sulfonyl chlorides generally exhibit higher reactivity. nih.govresearcher.life

The presence of the gem-difluoro group in this compound can also influence its reactivity profile compared to non-fluorinated analogues. While direct comparative studies are limited, the electron-withdrawing nature of the fluorine atoms may have a modest electronic effect on the sulfonyl chloride moiety, although this is attenuated by the alkyl chain.

A hypothetical example of selective derivatization is depicted below, where a polyfunctional molecule containing primary amine, secondary alcohol, and thiol groups is selectively sulfonated at the primary amine.

Hypothetical Selective Derivatization Reaction

ReactantReagentProduct
Molecule with -NH2, -OH, -SHThis compoundSelectively formed sulfonamide

This table illustrates a conceptual reaction based on the known chemoselectivity of sulfonyl chlorides.

Research on the late-stage functionalization of complex drug-like molecules has demonstrated the feasibility of converting primary sulfonamides into sulfonyl chlorides under mild conditions. nih.gov This suggests a reverse strategy where a pre-installed sulfonamide could be activated to a sulfonyl chloride and then coupled with various nucleophiles, further expanding the derivatization possibilities in densely functionalized systems. nih.gov

Strategic Use in Parallel Synthesis for Compound Library Generation

Parallel synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of large numbers of compounds for biological screening. Sulfonyl chlorides are valuable reagents in this context due to their reliable and high-yielding reactions in the formation of sulfonamide libraries. researchgate.net this compound is a suitable building block for such endeavors, allowing for the introduction of a difluoroalkyl tail into a diverse set of amine-containing scaffolds.

The process typically involves the reaction of an array of amines with this compound in a multi-well plate format. The robust nature of the sulfonylation reaction often leads to high purity products with straightforward workup procedures, which is a significant advantage in high-throughput synthesis. nih.gov

The choice between a sulfonyl chloride and a sulfonyl fluoride for parallel synthesis depends on the specific characteristics of the amine library. For libraries containing amines with additional functionalities, the corresponding sulfonyl fluoride might offer better outcomes by minimizing side reactions. nih.gov Conversely, for libraries with sterically hindered amines, the higher reactivity of the sulfonyl chloride is advantageous. nih.govresearcher.life

The generation of a sulfonamide library using this compound can be a valuable strategy for structure-activity relationship (SAR) studies. The gem-difluorohexane moiety can probe interactions within a receptor's binding pocket, potentially enhancing metabolic stability or altering the compound's lipophilic profile.

Illustrative Parallel Synthesis Scheme

Amine Scaffold (R-NH2)ReagentResulting Sulfonamide Library
Diverse set of primary and secondary aminesThis compoundLibrary of N-substituted 5,5-difluorohexane-1-sulfonamides

This table outlines the general approach for generating a compound library using this compound.

The utility of such libraries has been demonstrated in the discovery of various biologically active agents, including inhibitors for serine proteases. researcher.life The incorporation of the unique 5,5-difluorohexane motif could lead to the identification of novel therapeutic candidates.

Computational and Theoretical Studies of 5,5 Difluorohexane 1 Sulfonyl Chloride

Electronic Structure and Reactivity Predictions

Detailed analyses of the electronic properties and reactivity of 5,5-difluorohexane-1-sulfonyl chloride are not present in published research.

There are no specific Density Functional Theory (DFT) studies or other quantum chemical calculations reported in the literature for this compound. Such studies would be invaluable for understanding the molecule's stability, spectroscopic properties, and the energetic landscape of its frontier molecular orbitals (HOMO and LUMO), which are key to predicting its chemical behavior.

A quantitative analysis of the charge distribution, atomic charges (e.g., Mulliken or Natural Bond Orbital charges), and the electrophilicity of the sulfur atom in the sulfonyl chloride group has not been documented. This information is critical for predicting how the molecule would interact with nucleophiles and for understanding its reactivity in potential substitution reactions.

Conformational Analysis of the Hexane (B92381) Backbone and Sulfonyl Group

No dedicated studies on the conformational analysis of this compound are available. A comprehensive conformational search would identify the most stable (lowest energy) three-dimensional arrangements of the molecule. This would involve analyzing the rotational barriers of the C-C bonds in the flexible hexane chain and the orientation of the sulfonyl chloride group relative to the backbone, which are influenced by steric and electronic effects from the geminal fluorine atoms.

Simulation of Reaction Pathways and Transition States

Simulations of reaction mechanisms involving this compound have not been published.

Without experimental or theoretical precedent, the energy profiles for potential reactions, such as nucleophilic substitution at the sulfonyl group, have not been calculated. These profiles would map the energy changes along a reaction coordinate, identifying the transition states and activation energies that govern reaction rates.

The influence of different solvent environments on the structure and reactivity of this compound has not been computationally modeled. The use of implicit solvent models (like the Polarizable Continuum Model) or explicit solvent models (where individual solvent molecules are included in the calculation) would be necessary to simulate its behavior in solution, but no such studies have been reported.

While computational chemistry provides a powerful toolkit for characterizing molecules, the specific application of these tools to this compound has yet to be detailed in accessible scientific works. Future research would be required to provide the data necessary to populate the fields outlined above.

Prediction of Spectroscopic Signatures for Advanced Characterization (e.g., Theoretical ¹⁹F NMR chemical shifts, IR vibrational modes)

The prediction of spectroscopic signatures through computational methods is a powerful tool for the structural elucidation of novel compounds. For this compound, theoretical calculations would provide invaluable insights into its ¹⁹F Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in its identification and characterization.

Theoretical ¹⁹F NMR Chemical Shifts

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.com Computational methods, particularly those based on density functional theory (DFT), are routinely used to predict ¹⁹F NMR chemical shifts. nih.gov

The calculation of theoretical ¹⁹F NMR chemical shifts for this compound would involve several key steps:

Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule using a suitable level of theory and basis set.

Magnetic Shielding Tensor Calculation: Once the optimized geometry is obtained, the magnetic shielding tensor for each fluorine atom is calculated.

Chemical Shift Prediction: The chemical shift (δ) is then determined by comparing the calculated isotropic shielding value (σ) of the fluorine nuclei in the target molecule to that of a reference standard, typically trichlorofluoromethane (B166822) (CFCl₃), using the formula: δ_sample = σ_ref - σ_sample. alfa-chemistry.com

The predicted chemical shifts are highly sensitive to the local electronic environment of the fluorine atoms. alfa-chemistry.com In this compound, the presence of the electron-withdrawing sulfonyl chloride group and the alkyl chain would influence the electron density around the fluorine atoms, thereby affecting their chemical shifts. It is anticipated that the two fluorine atoms would be chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum. The specific predicted chemical shift value would provide a benchmark for experimental verification.

Hypothetical Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine EnvironmentPredicted Chemical Shift (ppm, relative to CFCl₃)
-CF₂-Value would be calculated

Note: This table is for illustrative purposes. The actual value would be obtained from quantum chemical calculations.

Theoretical IR Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. arizona.edu Computational methods can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. ethz.ch

The prediction of the IR spectrum for this compound would be achieved through the following process:

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the nuclear coordinates to generate a Hessian matrix. ethz.ch

Vibrational Mode Analysis: Diagonalization of the Hessian matrix yields the vibrational frequencies and the corresponding normal modes, which describe the specific atomic motions for each frequency (e.g., stretching, bending, wagging). arizona.eduethz.ch

For this compound, key predicted vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl chloride group, the C-F stretching vibrations, and various C-H and C-C stretching and bending modes of the hexane backbone. The calculated frequencies and intensities would allow for the assignment of the absorption bands in an experimental IR spectrum. nih.govresearchgate.netnih.gov

Hypothetical Predicted IR Vibrational Modes for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
S=O asymmetric stretchValue would be calculatedValue would be calculated
S=O symmetric stretchValue would be calculatedValue would be calculated
C-F stretchValue would be calculatedValue would be calculated
S-Cl stretchValue would be calculatedValue would be calculated

Note: This table is for illustrative purposes. The actual values would be obtained from quantum chemical calculations.

Advanced Analytical Methodologies for Research on 5,5 Difluorohexane 1 Sulfonyl Chloride

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods provide initial identification, a deeper understanding of the molecular structure and behavior of 5,5-difluorohexane-1-sulfonyl chloride necessitates the application of more sophisticated spectroscopic techniques.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR for reaction monitoring and complex structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. numberanalytics.com For a compound containing hydrogen, carbon, and fluorine, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.

¹⁹F NMR Spectroscopy: The presence of two fluorine atoms at the C5 position makes ¹⁹F NMR an exceptionally powerful tool. numberanalytics.com It offers high sensitivity and a wide chemical shift range, which minimizes the likelihood of signal overlap. azom.com The ¹⁹F chemical shift would be highly indicative of the electronic environment around the gem-difluoro group. Furthermore, coupling between the fluorine nuclei and adjacent protons (²JHF) and those further down the alkyl chain would provide critical connectivity information. In reaction monitoring, ¹⁹F NMR can provide real-time information about the consumption of this compound and the emergence of fluorinated products or intermediates. numberanalytics.comrsc.org This is invaluable for optimizing reaction conditions and understanding reaction kinetics. nih.gov

2D NMR Techniques: To definitively assign all proton and carbon signals and establish the complete bonding framework, two-dimensional (2D) NMR experiments are indispensable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons along the hexane (B92381) chain, confirming the sequence of methylene (B1212753) groups.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon backbone.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings (2-3 bonds) between protons and carbons, which would be crucial for confirming the positions of the difluoro group and the sulfonyl chloride moiety by showing correlations from protons to the quaternary C5 and the C1 attached to the sulfur atom.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This would show through-space interactions, confirming the spatial proximity of the fluorine atoms to the protons on the alkyl chain.

A set of non-selective 2D NMR experiments that utilize long-range ¹H–¹⁹F and ¹⁹F–¹³C couplings can yield chemical shifts of nuclei several bonds away from the fluorine atom, along with accurate coupling constants. nih.gov

Technique Information Gained for this compound
¹⁹F NMR Direct detection of fluorine environments, reaction monitoring, quantitative analysis. numberanalytics.com
¹H-¹H COSY Correlation of adjacent protons in the hexane chain.
¹H-¹³C HSQC Direct C-H bond correlations for backbone assignment.
¹H-¹³C HMBC Connectivity across multiple bonds, confirming functional group placement.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of the functional groups present in a molecule. frontiersin.org These methods are non-destructive and rapid, making them ideal for monitoring the progress of reactions involving this compound. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl chloride group. Specifically, strong stretches for the S=O bonds are expected in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹. acdlabs.com The S-Cl stretching mode would appear as a strong band around 375 cm⁻¹. cdnsciencepub.com Additionally, C-F stretching vibrations would be observable, typically in the 1100-1000 cm⁻¹ region. During a reaction where the sulfonyl chloride is converted to another functional group (e.g., a sulfonamide or sulfonate ester), the disappearance of the characteristic S=O and S-Cl bands and the appearance of new bands would be readily monitored.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for symmetric vibrations and for analysis in aqueous media. frontiersin.org The S-Cl stretch is also Raman active. cdnsciencepub.com This technique could be employed to monitor reactions in situ, providing valuable kinetic data without the need for sample extraction.

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
S=O (Asymmetric) 1410 - 1370Weak
S=O (Symmetric) 1204 - 1166Moderate
S-Cl Stretch ~375Strong
C-F Stretch 1100 - 1000Moderate
C-H Stretch 3000 - 2850Strong

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and its reaction products. nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) provide ultrahigh mass resolution and sub-ppm mass accuracy, allowing for the unambiguous determination of molecular formulas from complex mixtures. nih.govnih.gov

For this compound (C₆H₁₁ClF₂O₂S), HRMS would be able to distinguish its exact mass from other potential isobaric compounds. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which would show a characteristic A+2 peak at approximately one-third the intensity of the main peak, due to the natural abundance of the ³⁷Cl isotope. acdlabs.com This isotopic signature is a powerful diagnostic tool for confirming the presence of a single chlorine atom in the molecule or its fragments. In reaction analysis, HRMS can identify and confirm the molecular formulas of byproducts and impurities, even at trace levels. rsc.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, reagents, and byproducts, as well as for quantifying its purity.

HPLC Method Development and Optimization for Research Samples

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like sulfonyl chlorides. patsnap.com A reversed-phase (RP) HPLC method would likely be the primary choice for purity assessment.

Method Development: A typical starting point would involve a C18 column with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol gradient. sielc.comresearchgate.net An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape. sielc.comgoogle.com Detection would most likely be performed with a UV detector, as the sulfonyl chloride group, while not a strong chromophore, should have some absorbance at lower wavelengths. For enhanced sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS). sigmaaldrich.com

Optimization: Method optimization would involve adjusting the gradient slope, flow rate, and column temperature to achieve baseline separation of the target compound from all potential impurities. The stability of this compound under the analytical conditions would also need to be assessed, as sulfonyl chlorides can be susceptible to hydrolysis in the presence of water. patsnap.com

Parameter Typical Condition Purpose
Column C18, 5 µm, 4.6 x 250 mmSeparation based on hydrophobicity. patsnap.com
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidElution of the analyte. sielc.com
Elution GradientTo separate compounds with a range of polarities.
Flow Rate 1.0 mL/minTo ensure efficient separation. patsnap.com
Detection UV (e.g., 210 nm) or MSQuantitation and identification.

Gas Chromatography-Mass Spectrometry for Analysis of Volatile Derivatives

While this compound itself might have limited thermal stability for direct Gas Chromatography (GC) analysis, GC-Mass Spectrometry (GC-MS) is a powerful tool for analyzing more volatile precursors or derivatives. youtube.com It is particularly well-suited for identifying volatile impurities in a sample of the target compound. shimadzu.com

For instance, if there were any volatile fluorinated byproducts from its synthesis, GC-MS would be the ideal method for their detection and identification. nih.gov The electron ionization (EI) mass spectra would provide characteristic fragmentation patterns that could be compared against spectral libraries for identification. In cases where molecular ions are not observed under EI conditions, softer ionization techniques like field ionization (FI) or chemical ionization (CI) can be employed to determine the molecular weight of volatile fluorinated compounds. jeol.com

Development of Derivatization Agents and Methods for Enhanced Detection in Research Contexts (e.g., fluorescent derivatization for specific analytical applications)

In the analytical landscape, the sensitive and selective detection of compounds like this compound is paramount for understanding its reactivity, and potential applications. Direct analysis of this compound can be challenging due to the potential lack of a strong chromophore, which would result in poor sensitivity for UV-visible or fluorescence detection methods. acs.org To overcome this limitation, derivatization techniques are employed. This involves chemically modifying the analyte to introduce a moiety that enhances its detectability. For sulfonyl chlorides, derivatization often targets the reactive sulfonyl chloride group to form stable, highly detectable products. nih.govsdiarticle4.com

Fluorescent derivatization is a particularly powerful strategy as it can significantly lower the limits of detection. This approach involves reacting the non-fluorescent this compound with a fluorescent labeling agent that is itself either non-fluorescent or exhibits fluorescence at different wavelengths to its derivative, thus minimizing background interference. The resulting product, a fluorescent sulfonamide, can then be readily detected and quantified using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection (FLD).

A common class of derivatizing agents for sulfonyl chlorides are primary and secondary amine-containing fluorophores. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide bond. nih.gov This reaction is typically carried out in a slightly alkaline medium to ensure the amine is deprotonated and thus more nucleophilic. mdpi.com

Several fluorescent reagents are suitable for this purpose, each with distinct spectral properties. The choice of reagent depends on the specific requirements of the analytical method, such as the desired excitation and emission wavelengths and the nature of the sample matrix.

Table 1: Potential Fluorescent Derivatization Agents for this compound

Derivatization AgentReactive Functional GroupExcitation Wavelength (nm) of Derivative (Typical)Emission Wavelength (nm) of Derivative (Typical)Reference
Dansyl ChloridePrimary/Secondary Amine337492 sigmaaldrich.com
Sulforhodamine 101Amine568601 creative-bioarray.com
1-Pyrenesulfonyl ChlorideAmine340455 (monomer), >470 (excimer) mdpi.com
FluorescaminePrimary Amine390475-490 nih.gov

The derivatization of this compound with an amine-containing fluorophore, for instance, a hypothetical reaction with a generic fluorescent amine (R-NH2), would yield a fluorescent N-substituted-5,5-difluorohexane-1-sulfonamide. This reaction would be foundational for developing quantitative analytical methods.

Detailed Research Findings (Hypothetical Application)

While specific research on the derivatization of this compound is not extensively published, we can extrapolate from the well-established chemistry of sulfonyl chlorides to outline a potential analytical methodology. A research study would likely focus on optimizing the derivatization reaction conditions and validating the subsequent analytical method.

Optimization of Derivatization:

The key parameters to optimize for the reaction between this compound and a fluorescent amine would include:

pH: A systematic evaluation of pH would be conducted to find the optimal balance between amine reactivity and the stability of the sulfonyl chloride and the resulting sulfonamide. Highly alkaline conditions can lead to the hydrolysis of the sulfonyl chloride. mdpi.com

Reagent Concentration: The molar ratio of the derivatizing agent to this compound would be optimized to ensure complete derivatization without excessive background from unreacted reagent.

Reaction Time and Temperature: The kinetics of the reaction would be studied to determine the shortest time required for complete derivatization at a given temperature.

Table 2: Illustrative Optimized Derivatization Conditions for this compound with Dansyl Amine (Hypothetical)

ParameterOptimized Value
SolventAcetonitrile/Aqueous Buffer
pH9.5
Molar Ratio (Dansyl Amine : Sulfonyl Chloride)5:1
Reaction Temperature60°C
Reaction Time30 minutes

Method Validation:

Following optimization, the analytical method would be validated according to established guidelines. This would involve assessing:

Linearity: A calibration curve would be generated by derivatizing known concentrations of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified would be determined.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements would be assessed.

Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix would be evaluated.

The development of such derivatization methods is a crucial step in enabling further research into the properties and applications of this compound, providing the necessary tools for its accurate and sensitive measurement in various contexts.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The imperative for green chemistry necessitates the development of sustainable methods for the synthesis of 5,5-difluorohexane-1-sulfonyl chloride. Current industrial syntheses of sulfonyl chlorides often rely on harsh reagents and produce significant waste. Future research should focus on cleaner alternatives.

One promising avenue is the application of photoredox catalysis . Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of arenesulfonyl chlorides under mild conditions, and these principles can be extended to aliphatic systems. dntb.gov.ua Such methods could utilize readily available precursors and a photocatalyst activated by visible light, reducing the need for high temperatures and harsh reagents.

Another sustainable approach involves the use of S-alkylisothiourea salts as precursors. These salts can be prepared from readily available alkyl halides and thiourea. Subsequent chlorosulfonation using reagents like N-chlorosuccinimide (NCS) offers an environmentally friendly route where the byproduct, succinimide, can be recycled. princeton.eduwikipedia.org This approach avoids the use of corrosive and hazardous reagents often employed in traditional sulfonyl chloride synthesis.

Furthermore, aerobic, metal-free oxidation of the corresponding thiol (5,5-difluorohexane-1-thiol) presents an attractive green alternative. researchgate.net Utilizing oxygen as the terminal oxidant in the presence of a suitable catalyst and a halogen source could provide a highly atom-economical and environmentally benign pathway to the target compound.

Biocatalysis also offers a compelling future direction. The discovery and engineering of enzymes, such as fluorinases and haloperoxidases , could enable the direct and selective incorporation of fluorine and the sulfonyl chloride functionality under mild, aqueous conditions. nih.govuantwerpen.be This approach would represent a significant leap towards a truly green synthesis of this compound.

Exploration of Novel Catalytic Systems for this compound Transformations

The reactivity of the sulfonyl chloride group in this compound can be harnessed through the development of novel catalytic systems. These systems can enable a wide range of transformations, leading to the synthesis of diverse and valuable downstream products.

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Catalysts based on palladium, nickel, and copper have been extensively used for the transformation of sulfonyl chlorides into sulfones, sulfonamides, and other sulfur-containing compounds. researchgate.netnih.gov Future research should explore the application of these catalysts to this compound, investigating how the presence of the gem-difluoro group influences catalyst activity and selectivity. Iron-catalyzed reactions, known for their low cost and low toxicity, also present a promising area for investigation in transformations such as the addition of the sulfonyl chloride to unsaturated bonds. nih.gov

Photoredox catalysis is not only relevant for the synthesis of this compound but also for its subsequent transformations. The generation of a sulfonyl radical from the sulfonyl chloride under photoredox conditions can open up a plethora of reactivity, including additions to alkenes and alkynes, and cross-coupling reactions. researchgate.netacs.org The influence of the remote gem-difluoro group on the stability and reactivity of the intermediate sulfonyl radical would be a key area of study.

Organocatalysis represents another frontier. While less explored for direct transformations of sulfonyl chlorides, organocatalysts could be employed in multi-step reaction sequences where this compound is a key building block. nih.gov For instance, proline-derived catalysts could be used for asymmetric reactions of aldehydes with nucleophiles generated from the sulfonyl chloride.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

To transition this compound from a laboratory curiosity to a readily available building block, its synthesis and subsequent transformations must be scalable. Flow chemistry and automated synthesis platforms offer significant advantages in this regard.

Continuous flow synthesis of sulfonyl chlorides has been shown to improve safety, efficiency, and scalability compared to traditional batch processes. dntb.gov.uaprinceton.eduresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. nih.gov Applying flow chemistry to the synthesis of this compound could mitigate potential hazards associated with exothermic reactions and allow for safer handling of reactive intermediates. uantwerpen.becas.cn The scalability of flow processes would also enable the production of this compound on a larger scale. numberanalytics.com

Automated synthesis platforms , which integrate robotics and software control, can accelerate the discovery and optimization of reactions involving this compound. researchgate.netnih.govnih.gov These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reaction conditions to identify optimal parameters for yield and selectivity. The integration of online analytical techniques, such as HPLC and mass spectrometry, can provide real-time data for rapid process optimization. numberanalytics.com This approach would be invaluable for exploring the reaction scope of this compound with a wide range of substrates and catalysts.

Harnessing Unique Fluorine Effects for the Discovery of Unprecedented Reactivities

The gem-difluoro group at the 5-position of the hexane (B92381) chain is not merely a passive spectator. It exerts profound electronic and steric effects that can be harnessed to discover novel and unprecedented reactivities.

The strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the sulfonyl chloride group, even at a distance. wikipedia.orgnih.gov This inductive effect can modulate the electrophilicity of the sulfur atom, potentially altering its reactivity towards nucleophiles compared to its non-fluorinated counterpart. Furthermore, the C-F bonds can participate in hyperconjugation , which can influence the conformation and stability of the molecule and its reactive intermediates. nih.gov

The presence of the CF2 group can also introduce unique conformational constraints . The gauche effect associated with fluorine can lead to preferred conformations of the alkyl chain, which in turn could influence the accessibility of the sulfonyl chloride group and the stereochemical outcome of its reactions. dntb.gov.uaresearchgate.netmagtech.com.cn

The high stability of the C-F bond generally renders the gem-difluoro group inert to many reaction conditions. numberanalytics.com However, under specific catalytic conditions, C-F bond activation could become a possibility, leading to novel defluorinative or cross-coupling reactions. The unique reactivity of gem-difluoroalkenes, which can be seen as synthetic equivalents, also provides insights into potential transformations. princeton.edunih.gov

Understanding and exploiting these fluorine effects will be key to unlocking the full synthetic potential of this compound and designing novel reactions with unprecedented outcomes. mdpi.com

Advanced Computational Modeling for Predictive Chemistry and Rational Design of Reactions

Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules like this compound. In silico studies can guide experimental work, saving time and resources.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms involving this compound. dntb.gov.uaresearchgate.net For instance, DFT can be used to model the transition states of its reactions, providing insights into activation energies and predicting the feasibility of different reaction pathways. Such studies can elucidate the influence of the gem-difluoro group on the reactivity of the sulfonyl chloride moiety.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in solution and its interactions with other molecules, such as catalysts or substrates. princeton.edunih.gov This can provide a deeper understanding of the steric and conformational effects of the fluorinated alkyl chain on its reactivity.

By combining computational modeling with experimental data, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can be used to predict the reactivity of a range of fluorinated sulfonyl chlorides, facilitating the rational design of new compounds with desired properties and reactivities. The rational design of fluorination reactions using computational methods is a rapidly growing field that can be applied to optimize the synthesis and application of this compound. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-difluorohexane-1-sulfonyl chloride, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of hexane precursors followed by sulfonation and chlorination. Critical parameters include:

  • Fluorination : Use SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce fluorine atoms at the 5,5-positions.
  • Chlorination : React the sulfonic acid intermediate with PCl₅ or ClSO₃H at 0–5°C to minimize side reactions.
  • Purification : Employ fractional distillation (40–60°C, 0.1 mmHg) or recrystallization from hexane/ethyl acetate mixtures. Monitor purity via ¹⁹F NMR (δ -120 to -125 ppm for CF₂ groups) and HPLC (≥98% purity threshold) .

Q. How should this compound be stored to prevent decomposition, and what analytical methods detect degradation?

  • Methodological Answer :

  • Storage : Store under dry argon at -20°C in amber glass vials. Use molecular sieves (3Å) to adsorb moisture.
  • Stability Assessment :
  • ¹H/¹⁹F NMR : Monitor disappearance of sulfonyl chloride peaks (δ 3.5–4.0 ppm for CH₂SO₂Cl; δ -120 ppm for CF₂).
  • Karl Fischer Titration : Maintain water content <0.1% to prevent hydrolysis.
  • Decomposition Products : Hydrolysis yields 5,5-difluorohexane-1-sulfonic acid, detectable via IR (broad -SO₃H stretch at 2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,5-difluorohexane group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

  • Methodological Answer :

  • Steric Effects : The CF₂ groups at C5 create steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tert-butanol). Quantify via Hammett plots using substituent constants (σₚ for fluorine = +0.06).
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the sulfonyl chloride. Confirm via DFT calculations (Mulliken charge on sulfur: +1.2 e vs. +0.8 e in non-fluorinated analogs).
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs in SN2 reactions (e.g., using pyridine as a base) .

Q. How can researchers resolve contradictions in reported solvent-dependent reactivity (e.g., DMSO vs. THF) during sulfonamide formation?

  • Methodological Answer :

  • Systematic Screening : Vary solvent polarity (DMF, THF, acetonitrile) and measure reaction kinetics via in situ ¹⁹F NMR.
  • Mechanistic Insight : In polar aprotic solvents (DMF), sulfonyl chloride activation occurs via coordination with Lewis acids (e.g., ZnCl₂), accelerating nucleophilic attack. In less polar solvents (THF), competing elimination pathways dominate.
  • Mitigation Strategy : Add catalytic NaI to stabilize intermediates and suppress elimination .

Q. What strategies enhance the application of this compound in designing fluorinated enzyme inhibitors with improved metabolic stability?

  • Methodological Answer :

  • Targeted Modifications : Use the compound to sulfonylate lysine residues in enzyme active sites. The difluorohexane chain enhances lipophilicity (logP ~3.5) and blocks oxidative metabolism.
  • Validation :
  • In Vitro Assays : Test stability in liver microsomes (t₁/₂ >60 min indicates low CYP450 metabolism).
  • Molecular Dynamics : Simulate inhibitor-enzyme binding (e.g., ΔG binding ≤ -8 kcal/mol for high affinity).
  • Case Study : Analogous fluorinated sulfonamides show 10-fold increased half-life in pharmacokinetic studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in thermal stability reports (e.g., decomposition at 25°C vs. 40°C)?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments with standardized moisture levels (<50 ppm H₂O) and oxygen-free environments.
  • Advanced Analytics : Use TGA-MS to identify decomposition products (e.g., SO₂ release at 120°C).
  • Root Cause : Discrepancies may arise from trace base impurities (e.g., amine catalysts) accelerating hydrolysis. Quantify via ICP-MS for elemental contaminants .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield 65–72% (optimized fluorination step)
logP 3.4 (calculated via Crippen’s method)
¹⁹F NMR Shift (CF₂) δ -122 ppm (CDCl₃, 400 MHz)
Hydrolysis Rate (H₂O) t₁/₂ = 8 hrs (pH 7, 25°C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.